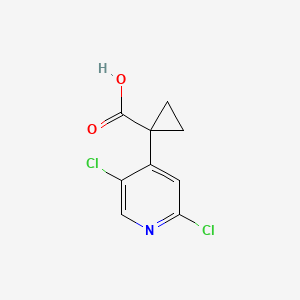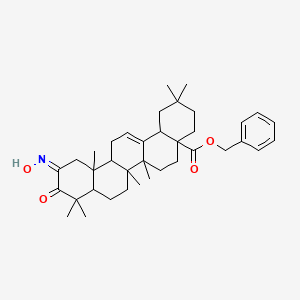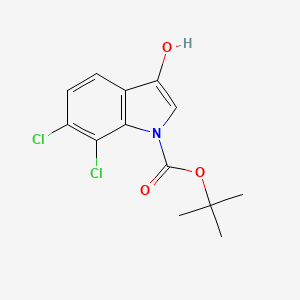![molecular formula C23H42O5Si2 B12281785 [1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate](/img/structure/B12281785.png)
[1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate: is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes tert-butyl(dimethyl)silyl groups, which are known for their stability and protective properties in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction proceeds under anhydrous conditions to prevent hydrolysis. The intermediate product is then subjected to esterification with acetic anhydride to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols using reagents like lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl groups can be selectively removed under acidic conditions, allowing for further functionalization of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Removal of protective groups leading to free hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Its protective groups are valuable in multi-step synthesis to prevent unwanted reactions.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its stability and reactivity make it suitable for labeling and tracking in biochemical assays.
Medicine: Potential applications in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs). Its structural features may contribute to the design of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of [1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate involves its interaction with specific molecular targets. The compound’s protective groups can be selectively removed, allowing it to participate in various biochemical reactions. Its hydroxyl and ester groups can form hydrogen bonds and undergo nucleophilic attacks, facilitating its role in chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- [1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-2-hydroxypropan-2-yl] acetate
- [1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-1-yl] acetate
Uniqueness: The unique structural feature of [1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate is the position of the hydroxyl group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in its chemical behavior and applications compared to similar compounds.
Eigenschaften
Molekularformel |
C23H42O5Si2 |
|---|---|
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
[1-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate |
InChI |
InChI=1S/C23H42O5Si2/c1-17(25)26-19(16-24)14-18-12-13-20(27-29(8,9)22(2,3)4)21(15-18)28-30(10,11)23(5,6)7/h12-13,15,19,24H,14,16H2,1-11H3 |
InChI-Schlüssel |
UKAFAWVNQGOWOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12281762.png)
![(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12281763.png)
![potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12281765.png)


![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride](/img/structure/B12281786.png)
![Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-](/img/structure/B12281791.png)
